

Technical Guide: 7-bromo-5-nitro-1H-indazole (CAS 685109-10-8)

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Compound of Interest

Compound Name: 7-bromo-5-nitro-1H-indazole

Cat. No.: B1270210

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-5-nitro-1H-indazole is a substituted indazole derivative with significant potential in the field of drug discovery and development. Its chemical structure, featuring a bromine atom and a nitro group on the indazole core, makes it a valuable building block, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as a strategic component in the development of novel therapeutics.

Physicochemical Properties

A summary of the available quantitative data for **7-bromo-5-nitro-1H-indazole** is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference(s)
CAS Number	685109-10-8	[1]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1]
Molecular Weight	242.03 g/mol	[1]
Melting Point	260-261 °C	[2]
Appearance	Light cream powder/solid	[3]
Purity	≥97%	[4]
Storage	Room temperature	[1]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **7-bromo-5-nitro-1H-indazole** is not readily available in the scientific literature, a plausible and efficient route can be proposed based on established methodologies for the nitration of substituted indazoles. The most likely synthetic pathway involves the direct nitration of 7-bromo-1H-indazole.

Experimental Protocol: Nitration of 7-bromo-1H-indazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-1H-indazole (1 equivalent) in concentrated sulfuric acid at 0 °C.
- **Nitrating Agent Addition:** Slowly add a solution of fuming nitric acid (1.1 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.
- **Work-up:** Upon completion, carefully pour the reaction mixture over crushed ice. The precipitate formed is collected by vacuum filtration.
- **Purification:** The crude product is washed with cold water until the washings are neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent

system, such as ethanol/water, to yield **7-bromo-5-nitro-1H-indazole** as a solid.

Note: The regioselectivity of the nitration of 7-bromo-1H-indazole is directed to the 5-position due to the directing effects of the pyrazole ring and the bromine substituent.

Application in Targeted Protein Degradation

The primary application of **7-bromo-5-nitro-1H-indazole** is as a "Protein Degrader Building Block"^[1]. This indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

PROTAC Technology Overview

PROTACs are bifunctional molecules that consist of three key components:

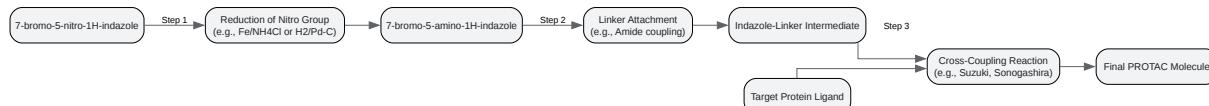
- A ligand that binds to a target protein of interest (POI).
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of **7-bromo-5-nitro-1H-indazole** in PROTAC Synthesis

7-bromo-5-nitro-1H-indazole serves as a versatile scaffold for the construction of the E3 ligase-binding moiety or as a modifiable core for the linker attachment. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach the linker or other molecular fragments. The nitro group can be reduced to an amine, which can then be further functionalized, for example, by amide bond formation.

Below is a diagram illustrating a generalized workflow for the utilization of **7-bromo-5-nitro-1H-indazole** in the synthesis of an indazole-based PROTAC.

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